

The Chemical Architecture of Macroline Alkaloids: A Technical Guide

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Compound of Interest

Compound Name: *Macroline*

Cat. No.: *B1247295*

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This in-depth guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of **Macroline** alkaloids. This class of monoterpenoid indole alkaloids is characterized by a complex pentacyclic core and has garnered significant interest due to its intriguing biological activities and challenging molecular architecture.

Core Chemical Structure

Macroline alkaloids are defined by a rigid pentacyclic skeleton. This core structure features an indole nucleus fused to an azabicyclo[3.3.1]nonane system.^[1] The intricate arrangement of these rings creates a unique three-dimensional conformation that is central to the biological properties of these molecules. The shared biosynthetic origin with sarpagine and ajmaline alkaloids results in notable structural similarities among these related indole alkaloid families.^[2]

Below is a graphical representation of the fundamental core structure of **Macroline** alkaloids, highlighting the key ring systems.

Core pentacyclic structure of **Macroline** alkaloids.

Spectroscopic Data Summary

The structural elucidation of **Macroline** alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). X-ray crystallography has been instrumental in unambiguously confirming the relative and absolute stereochemistry of several members of this family.[3]

The following tables summarize typical ^1H and ^{13}C NMR chemical shift ranges for the core **macroline** skeleton. These values are compiled from various isolated and synthetic **macroline** alkaloids and can serve as a reference for the identification of new analogues.

Table 1: Representative ^1H NMR Data for the **Macroline** Core

Proton	Chemical Shift (δ) ppm	Multiplicity
H-3	3.0 - 3.5	m
H-5	2.5 - 3.0	m
H-6	1.5 - 2.0	m
H-9	7.0 - 7.5	d
H-10	6.5 - 7.0	t
H-11	7.0 - 7.2	t
H-12	7.3 - 7.6	d
H-14	1.8 - 2.2	m
H-15	1.6 - 2.0	m
H-16	4.0 - 4.5	m
H-17	3.5 - 4.0	m
H-19	5.0 - 5.5	q
H-21	2.5 - 3.0	m

Table 2: Representative ^{13}C NMR Data for the **Macroline** Core

Carbon	Chemical Shift (δ) ppm
C-2	135 - 140
C-3	50 - 55
C-5	55 - 60
C-6	20 - 25
C-7	110 - 115
C-8	125 - 130
C-9	118 - 122
C-10	119 - 123
C-11	120 - 125
C-12	110 - 115
C-13	145 - 150
C-14	30 - 35
C-15	25 - 30
C-16	70 - 75
C-17	60 - 65
C-19	115 - 120
C-20	130 - 135
C-21	45 - 50

Experimental Protocols

The isolation and synthesis of **Macroline** alkaloids involve multi-step procedures requiring careful control of reaction conditions and purification techniques.

General Isolation Protocol

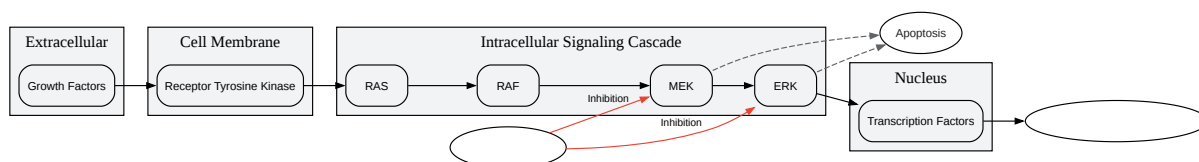
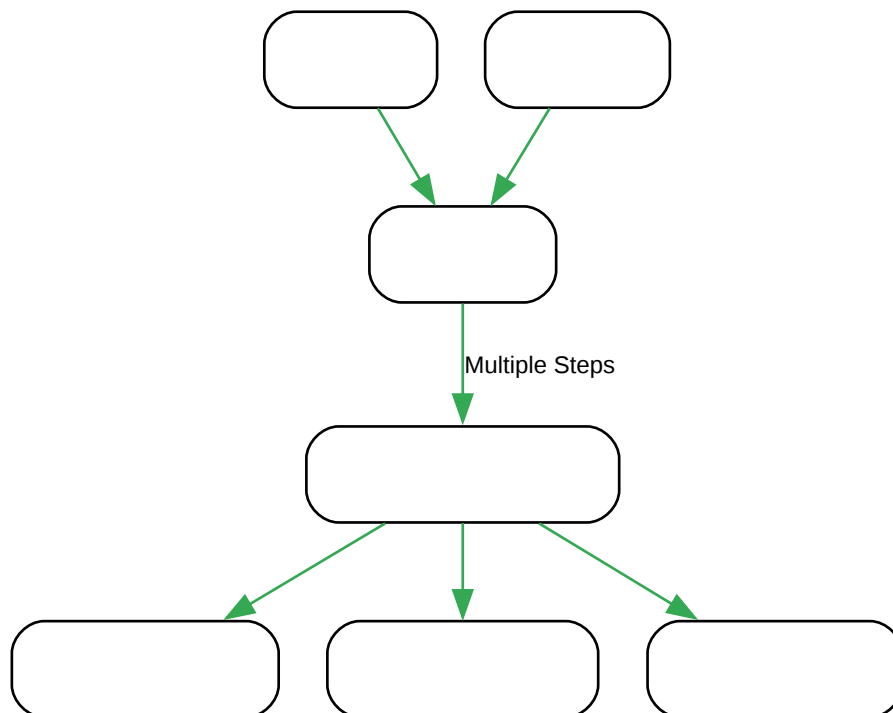
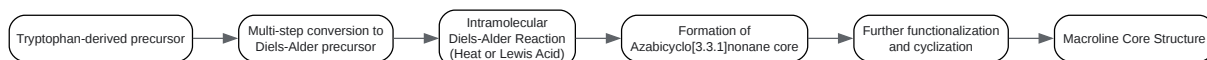
Macroline alkaloids are typically isolated from plants of the Apocynaceae family, particularly from the genera *Alstonia* and *Rauvolfia*.^{[2][4]} The general procedure is as follows:

- **Extraction:** Dried and powdered plant material (e.g., stem bark, leaves) is subjected to extraction with an organic solvent, commonly methanol, at room temperature for an extended period.^[5]
- **Acid-Base Partitioning:** The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH_4OH to pH 9-10) and re-extracted with an organic solvent.
- **Chromatographic Separation:** The resulting crude alkaloid mixture is subjected to a series of chromatographic separations. This typically involves column chromatography over silica gel with a gradient elution system (e.g., hexane-ethyl acetate, dichloromethane-methanol) followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Key Synthetic Methodologies

The total synthesis of the **macroline** core has been a significant challenge for synthetic chemists. A key strategy involves the stereoselective construction of the azabicyclo[3.3.1]nonane ring system and its subsequent fusion to the indole core. One notable approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction).

A representative experimental workflow for a key synthetic step is outlined below.



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References

- 1. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from *Alstonia macrophylla* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from *Alstonia penangiana* - PubMed [pubmed.ncbi.nlm.nih.gov]
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